molecular formula C16H19ClN4 B12239068 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12239068
M. Wt: 302.80 g/mol
InChI Key: BZDBEOARVHSLAH-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine.

    Pyrimidine Ring Formation: The next step involves the reaction of the piperazine derivative with 2-chloro-5-methylpyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of N-oxides.

Scientific Research Applications

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an anti-inflammatory or neuroprotective agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter receptors or enzymes involved in neurological pathways. For instance, it may inhibit certain enzymes or bind to receptor sites, altering the signaling pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
  • 4-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Uniqueness

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug development and other research applications.

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H19ClN4/c1-13-10-18-12-19-16(13)21-8-6-20(7-9-21)11-14-2-4-15(17)5-3-14/h2-5,10,12H,6-9,11H2,1H3

InChI Key

BZDBEOARVHSLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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